

An In-depth Technical Guide to the Chemical Properties of Bromo-PEG7-alcohol

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Compound of Interest

Compound Name: *Bromo-PEG7-alcohol*

Cat. No.: *B8096006*

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Bromo-PEG7-alcohol is a heterobifunctional molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a reactive bromide at one end, a hydroxyl group at the other, and a seven-unit polyethylene glycol (PEG) spacer, imparts a valuable combination of reactivity, flexibility, and hydrophilicity. This guide provides a comprehensive overview of its chemical properties, supported by data tables, experimental protocols, and workflow diagrams to facilitate its effective application in research and development.

Core Chemical Properties

Bromo-PEG7-alcohol is a clear, colorless to light yellow liquid at room temperature. The presence of the PEG chain significantly influences its physical and chemical characteristics, most notably its solubility and biocompatibility. The terminal functional groups, a bromide and a hydroxyl, provide orthogonal reactivity, allowing for sequential conjugation to different molecules.

Table 1: General and Physicochemical Properties of **Bromo-PEG7-alcohol**

Property	Value	Source/Comment
IUPAC Name	1-Bromo-23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosane	Generated
CAS Number	86220-35-1	[1]
Molecular Formula	C14H29BrO7	[1]
Molecular Weight	389.28 g/mol	[1]
Appearance	Colorless to light yellow liquid	General observation for similar PEG derivatives
Purity	Typically $\geq 95\%$	Varies by supplier
Boiling Point	443.0 ± 40.0 °C (Predicted)	Predicted value, experimental data not readily available.
Density	1.261 ± 0.06 g/cm ³ (Predicted)	Predicted value, experimental data not readily available.
pKa	14.36 ± 0.10 (Predicted)	Predicted value for the terminal alcohol, experimental data not readily available.

Solubility Profile

The polyethylene glycol chain is the primary determinant of **Bromo-PEG7-alcohol**'s solubility. The repeating ether units form hydrogen bonds with water molecules, rendering the molecule highly soluble in aqueous solutions. It is also soluble in a wide range of polar organic solvents. [2]

Table 2: Solubility of **Bromo-PEG7-alcohol** in Various Solvents

Solvent	Solubility	Reference/Comment
Water	Soluble	
Phosphate-Buffered Saline (PBS)	Soluble	
Dimethylformamide (DMF)	Soluble	
Dimethyl Sulfoxide (DMSO)	Soluble	
Dichloromethane (DCM)	Soluble	
Chloroform	Soluble	
Methanol	Soluble	
Ethanol	Soluble	
Toluene	Less Soluble (Solubility increases with temperature)	
Diethyl Ether	Insoluble	
Hexane	Insoluble	General property of PEGs

Spectroscopic Data

Detailed spectroscopic data for **Bromo-PEG7-alcohol** is not consistently published. However, based on the known structure and data from related PEG compounds, the following characteristic spectral features can be anticipated.

Table 3: Expected Spectroscopic Characteristics of **Bromo-PEG7-alcohol**

Technique	Expected Features
^1H NMR	<ul style="list-style-type: none">- A complex multiplet in the range of 3.5-3.8 ppm corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-).- A triplet around 3.8 ppm for the methylene group adjacent to the bromine (-CH₂-Br).- A triplet around 3.6 ppm for the methylene group adjacent to the terminal hydroxyl group (-CH₂-OH).- A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on solvent and concentration.
^{13}C NMR	<ul style="list-style-type: none">- A series of peaks between 60 and 72 ppm corresponding to the carbon atoms of the PEG chain.- A peak around 30 ppm for the carbon atom bonded to bromine (-CH₂-Br).- A peak around 61 ppm for the carbon atom bonded to the terminal hydroxyl group (-CH₂-OH).
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the terminal alcohol.- Strong C-H stretching vibrations between 2850 and 2950 cm⁻¹.- A prominent C-O-C ether stretching band around 1100 cm⁻¹.- A C-Br stretching vibration, typically in the range of 500-600 cm⁻¹.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- The mass spectrum would be expected to show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio).- Fragmentation would likely involve cleavage of the C-O and C-C bonds of the PEG chain.

Reactivity and Stability

The chemical utility of **Bromo-PEG7-alcohol** stems from its two distinct functional groups:

- **Bromide Group:** The bromide is an excellent leaving group, making this end of the molecule susceptible to nucleophilic substitution reactions. It readily reacts with thiols (e.g., cysteine residues in proteins) to form stable thioether bonds and with amines (e.g., lysine residues or N-termini of proteins) to form secondary or tertiary amines. This reactivity is fundamental to its use in bioconjugation.
- **Hydroxyl Group:** The terminal alcohol can be further functionalized through a variety of reactions common to primary alcohols, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This allows for the subsequent attachment of other molecules.

Stability: **Bromo-PEG7-alcohol**, like other PEG compounds, can undergo oxidative degradation, which is accelerated by exposure to heat, light, and oxygen. For long-term storage, it is recommended to keep the compound at -20°C. Aqueous solutions are generally stable at room temperature, but for prolonged storage, refrigeration or freezing is advisable. The stability of the bromide group is generally good under neutral and acidic conditions, but it can be more susceptible to hydrolysis under strongly basic conditions.

Experimental Protocols

The following are representative protocols for the application of bromo-PEG derivatives in bioconjugation and as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While these protocols may require optimization for specific applications, they provide a solid methodological foundation.

Protocol 1: Conjugation of Bromo-PEG7-alcohol to a Thiol-Containing Peptide

This protocol describes the reaction of the bromide group with a cysteine residue on a peptide.

Materials:

- Peptide with a free cysteine residue
- **Bromo-PEG7-alcohol**
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, deoxygenated

- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching solution: 1 M Dithiothreitol (DTT) or β -mercaptoethanol
- Purification system (e.g., HPLC, gel filtration)

Procedure:

- Dissolve the cysteine-containing peptide in the deoxygenated reaction buffer to a final concentration of 1-5 mg/mL.
- Prepare a stock solution of **Bromo-PEG7-alcohol** in DMF or DMSO (e.g., 100 mM).
- Add a 10- to 50-fold molar excess of the **Bromo-PEG7-alcohol** stock solution to the peptide solution. The optimal ratio should be determined empirically.
- Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring. The reaction can be monitored by LC-MS to determine the extent of conjugation.
- Once the reaction is complete, quench any unreacted **Bromo-PEG7-alcohol** by adding a quenching solution to a final concentration of 10-20 mM.
- Purify the PEGylated peptide from excess reagents and byproducts using reverse-phase HPLC or size-exclusion chromatography.
- Characterize the final product by mass spectrometry to confirm the addition of the PEG linker.

Protocol 2: Synthesis of a PROTAC using **Bromo-PEG7-alcohol** as a Linker

This protocol outlines a general approach for the synthesis of a PROTAC where **Bromo-PEG7-alcohol** links a target protein-binding ligand (Warhead) and an E3 ligase-binding ligand (E3 Ligand). This example assumes the Warhead has a nucleophilic handle (e.g., a phenol or thiol) and the E3 Ligand has a functional group that can be coupled to the hydroxyl end of the PEG linker.

Step 1: Attachment of the Warhead to **Bromo-PEG7-alcohol**

Materials:

- Warhead with a nucleophilic group (e.g., Warhead-OH or Warhead-SH)
- **Bromo-PEG7-alcohol**
- A suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine (DIPEA))
- Anhydrous DMF or acetonitrile
- Purification system (e.g., flash column chromatography)

Procedure:

- Dissolve the Warhead (1.0 eq) in anhydrous DMF or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
- Add the base (1.5-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophile.
- Add **Bromo-PEG7-alcohol** (1.1 eq) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product (Warhead-PEG7-alcohol) by flash column chromatography.

Step 2: Activation of the Hydroxyl Group and Coupling to the E3 Ligand

Materials:

- Warhead-PEG7-alcohol (from Step 1)
- E3 Ligand with an amine or other suitable functional group
- Activating agent for the hydroxyl group (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or a coupling reagent for amide bond formation if the hydroxyl is first oxidized to a carboxylic acid)
- A suitable base (e.g., triethylamine or DIPEA)
- Anhydrous DCM or DMF
- Purification system (e.g., preparative HPLC)

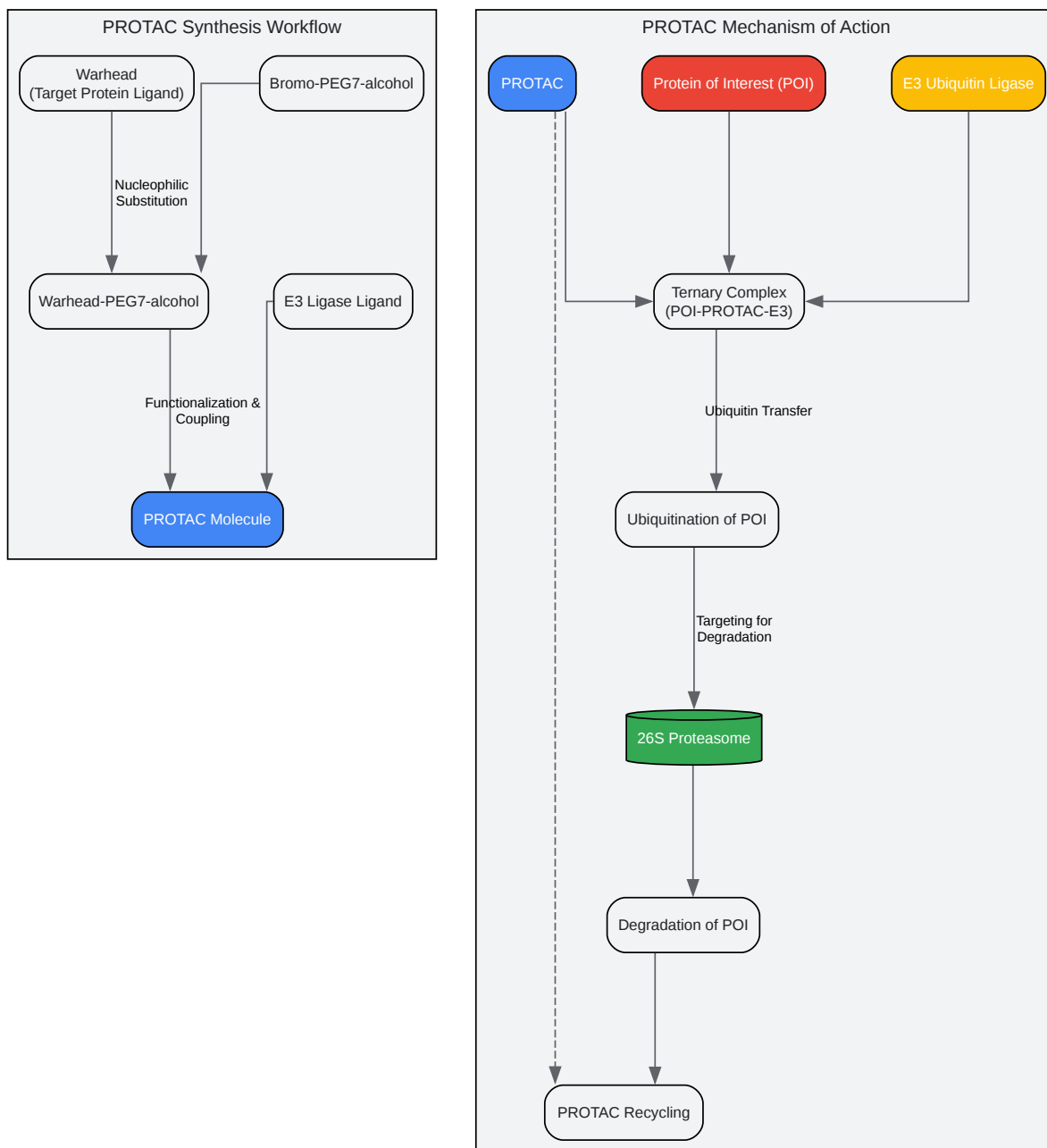
Procedure (Example for Amide Bond Formation after Oxidation):

- Oxidize the terminal alcohol of Warhead-PEG7-alcohol to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, TEMPO).
- Dissolve the resulting Warhead-PEG7-acid (1.0 eq) in anhydrous DMF.
- Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) and stir for 15 minutes.
- Add the E3 Ligand containing an amine group (1.1 eq) to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours. Monitor by LC-MS.
- Purify the final PROTAC molecule by preparative HPLC.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry.

Experimental Workflows and Signaling Pathways

Bromo-PEG7-alcohol does not directly participate in signaling pathways but serves as a critical component in constructing molecules that do, such as PROTACs. The following diagram

illustrates the general workflow for synthesizing a PROTAC and its mechanism of action.



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Caption: Workflow for PROTAC synthesis using **Bromo-PEG7-alcohol** and its subsequent mechanism of action.

This guide provides a detailed technical overview of the chemical properties and applications of **Bromo-PEG7-alcohol**. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the design and execution of their experiments. It is always recommended to consult the specific product documentation from the supplier for the most accurate and up-to-date information.

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